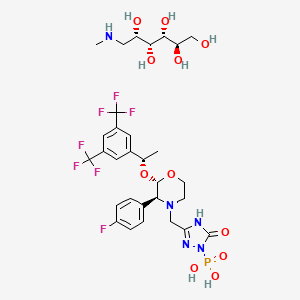
(1'S,2R,3R)-Fosaprepitant Dimeglumine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1’S,2R,3R)-Fosaprepitant Dimeglumine is a prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is commonly used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound is administered intravenously and is rapidly converted to aprepitant in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2R,3R)-Fosaprepitant Dimeglumine typically involves multiple steps, including the preparation of the aprepitant core structure followed by the addition of the fosaprepitant moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of (1’S,2R,3R)-Fosaprepitant Dimeglumine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1’S,2R,3R)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Oxidation: Conversion to aprepitant in the body.
Hydrolysis: Breakdown of the fosaprepitant moiety.
Substitution: Potential modifications to enhance efficacy or reduce side effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, hydrolyzing agents, and specific catalysts. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major product formed from the conversion of (1’S,2R,3R)-Fosaprepitant Dimeglumine is aprepitant, which exerts the therapeutic effects.
Applications De Recherche Scientifique
(1’S,2R,3R)-Fosaprepitant Dimeglumine has several scientific research applications, including:
Chemistry: Studying the synthesis and reactivity of NK1 receptor antagonists.
Biology: Investigating the role of NK1 receptors in various physiological processes.
Medicine: Developing new treatments for CINV and other conditions involving NK1 receptors.
Industry: Producing high-purity compounds for pharmaceutical use.
Mécanisme D'action
The mechanism of action of (1’S,2R,3R)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then binds to NK1 receptors in the brain. This binding inhibits the action of substance P, a neuropeptide involved in the emetic (vomiting) response, thereby preventing nausea and vomiting.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aprepitant: The active form of (1’S,2R,3R)-Fosaprepitant Dimeglumine.
Rolapitant: Another NK1 receptor antagonist used for CINV.
Netupitant: Often combined with palonosetron for CINV prevention.
Uniqueness
(1’S,2R,3R)-Fosaprepitant Dimeglumine is unique due to its prodrug nature, allowing for intravenous administration and rapid conversion to aprepitant. This provides a convenient and effective option for patients who may have difficulty with oral medications.
Propriétés
Formule moléculaire |
C30H39F7N5O11P |
|---|---|
Poids moléculaire |
809.6 g/mol |
Nom IUPAC |
[3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m00/s1 |
Clé InChI |
UGJUJYSRBQWCEK-FZEOFFAESA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















